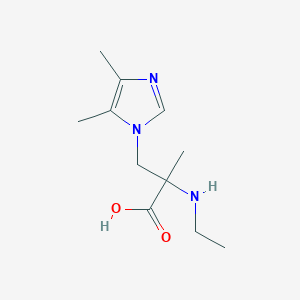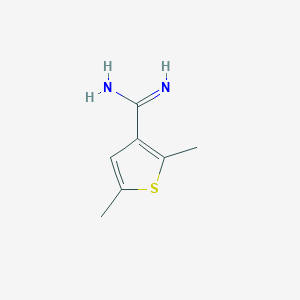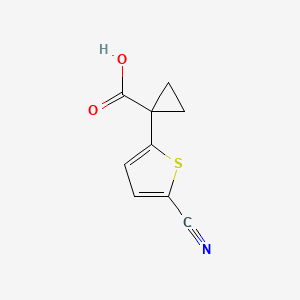
4-Ethenyl-3,5-difluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Difluoro-4-vinylpyridine is a fluorinated pyridine derivative characterized by the presence of two fluorine atoms at the 3 and 5 positions and a vinyl group at the 4 position on the pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the electron-withdrawing effects of the fluorine atoms and the reactivity of the vinyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-vinylpyridine typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction, where a precursor such as 4-chloro-3,5-difluoropyridine is reacted with a vinylating agent under specific conditions to introduce the vinyl group . The reaction conditions often involve the use of a base and a suitable solvent to facilitate the substitution.
Industrial Production Methods
Industrial production of 3,5-Difluoro-4-vinylpyridine may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Difluoro-4-vinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, leading to the formation of various adducts.
Polymerization: The vinyl group allows for polymerization reactions, forming polyvinylpyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium fluoride (KF) in polar aprotic solvents are commonly used.
Addition Reactions: Electrophiles like halogens or hydrogen halides can be used under mild conditions.
Polymerization: Radical initiators or catalysts are employed to initiate the polymerization process.
Major Products
Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.
Addition Products: Adducts with electrophiles, such as halogenated pyridines.
Wissenschaftliche Forschungsanwendungen
3,5-Difluoro-4-vinylpyridine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a component in drug design.
Medicine: Explored for its potential therapeutic properties due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 3,5-Difluoro-4-vinylpyridine is primarily influenced by the electron-withdrawing effects of the fluorine atoms, which reduce the electron density on the pyridine ring, making it less basic and more reactive towards electrophiles. The vinyl group provides a site for polymerization and addition reactions, allowing the compound to form various derivatives and polymers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Difluoro-2,4,6-triazidopyridine: Another fluorinated pyridine derivative with different substituents.
4-Vinylpyridine: Lacks the fluorine atoms, resulting in different reactivity and properties.
Pentafluoropyridine: Contains more fluorine atoms, leading to distinct chemical behavior.
Uniqueness
3,5-Difluoro-4-vinylpyridine is unique due to the combination of fluorine atoms and a vinyl group, which imparts specific electronic and steric properties. This combination enhances its reactivity and makes it suitable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C7H5F2N |
|---|---|
Molekulargewicht |
141.12 g/mol |
IUPAC-Name |
4-ethenyl-3,5-difluoropyridine |
InChI |
InChI=1S/C7H5F2N/c1-2-5-6(8)3-10-4-7(5)9/h2-4H,1H2 |
InChI-Schlüssel |
IIZZQEHMUCUELF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C(C=NC=C1F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[1-(Trifluoromethyl)cyclobutyl]benzoicacid](/img/structure/B13622710.png)


![N-[3-methyl-1-(thiophen-2-yl)butyl]-5-sulfamoylfuran-2-carboxamide](/img/structure/B13622722.png)
![7,7-Dimethyl-6-oxa-2-azaspiro[3.4]octanehydrochloride](/img/structure/B13622724.png)



![Tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13622738.png)

![2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride](/img/structure/B13622756.png)
